EMD534085

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

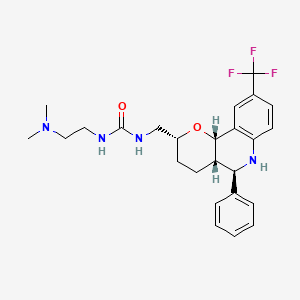

IUPAC Name |

1-[[(2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]-3-[2-(dimethylamino)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31F3N4O2/c1-32(2)13-12-29-24(33)30-15-18-9-10-19-22(16-6-4-3-5-7-16)31-21-11-8-17(25(26,27)28)14-20(21)23(19)34-18/h3-8,11,14,18-19,22-23,31H,9-10,12-13,15H2,1-2H3,(H2,29,30,33)/t18-,19+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARIUIDCPUZLKZ-FUKQBSRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)NCC1CCC2C(NC3=C(C2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCNC(=O)NC[C@H]1CC[C@H]2[C@@H](NC3=C([C@H]2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235147 | |

| Record name | EMD-534085 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858668-07-2 | |

| Record name | EMD-534085 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858668072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMD-534085 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMD-534085 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL67QX8036 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EMD534085

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD534085 is a potent and selective small-molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), a critical motor protein for the formation of the bipolar mitotic spindle. By allosterically binding to Eg5, this compound induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent activation of the intrinsic apoptotic pathway in cancer cells. This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for key assays, and a summary of its preclinical and clinical evaluation.

Core Mechanism of Action

This compound functions as a highly selective and potent inhibitor of the mitotic kinesin Eg5, a member of the kinesin-5 family.[1][2] Eg5 is essential for the separation of centrosomes and the establishment of a bipolar spindle during the early stages of mitosis.[3] this compound binds to an allosteric pocket on the Eg5 motor domain, distinct from the ATP and microtubule binding sites.[4] This binding locks Eg5 in a conformation that inhibits its ATPase activity and its ability to processively move along microtubules.[4][5]

The inhibition of Eg5's motor function prevents the outward pushing force required for centrosome separation. Consequently, cells treated with this compound are unable to form a bipolar spindle and arrest in mitosis with a characteristic "monoastral" or "monopolar" spindle phenotype, where a single aster of microtubules radiates from unseparated centrosomes.[5] Prolonged mitotic arrest triggers the spindle assembly checkpoint and ultimately leads to apoptotic cell death.[1][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from various in vitro and in vivo studies.

| Parameter | Value | Cell Line/System | Reference |

| Eg5 IC50 | 8 nM | Biochemical Assay | [1][2] |

| HCT116 IC50 | 30 nM | Cell Proliferation Assay | [2] |

| Selectivity | No inhibition of BimC, CEN-PE, Chromokinesin, KHC, KIF3C, KIFC3, MKLP-1, and MCAK at 1 µM or 10 µM | Kinesin Panel | [1] |

| In Vivo Efficacy | Tumor growth reduction at 15 and 30 mg/kg | COLO 205 Colon Cancer Mouse Xenograft Model | [2][4] |

| Maximum Tolerated Dose (MTD) | 108 mg/m²/day | Phase I Clinical Trial (Human) |

Signaling Pathways

Induction of Mitotic Arrest

The primary signaling event initiated by this compound is the direct inhibition of Eg5. This disrupts the balance of forces within the mitotic spindle, leading to the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a complex signaling network that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase. Prolonged activation of the SAC due to the persistent presence of monopolar spindles is a key trigger for the subsequent apoptotic cascade.

Figure 1: this compound-induced mitotic arrest pathway.

Apoptotic Signaling Cascade

The prolonged mitotic arrest induced by this compound triggers the intrinsic pathway of apoptosis. This is characterized by a series of mitochondrial events, including a decrease in the mitochondrial membrane potential (ΔΨm), followed by mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[1] Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Active caspase-9, in turn, activates the executioner caspases-3 and -7. These executioner caspases are responsible for the cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase 1 (PARP1), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[1] The degradation of anti-apoptotic proteins such as Mcl-1 and XIAP is also observed.[1]

Figure 2: Downstream apoptotic signaling cascade.

Experimental Protocols

Eg5 ATPase Activity Assay (Biochemical)

This assay measures the ability of this compound to inhibit the ATPase activity of purified Eg5 kinesin motor domain.

-

Principle: The assay quantifies the release of inorganic phosphate (Pi) from ATP hydrolysis by Eg5. The amount of Pi generated is inversely proportional to the inhibitory activity of the compound.

-

Materials:

-

Purified recombinant human Eg5 motor domain

-

Microtubules (taxol-stabilized)

-

Assay Buffer (e.g., 20 mM PIPES pH 6.8, 50 mM NaCl, 1 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

ATP

-

This compound (or other test compounds)

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

Microplate reader

-

-

Protocol:

-

Prepare a reaction mixture containing Eg5 and microtubules in the assay buffer.

-

Add serial dilutions of this compound to the reaction mixture and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding a final concentration of ATP (e.g., 1 mM).

-

Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes).

-

Stop the reaction and measure the amount of released Pi using a phosphate detection reagent according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (Cell-Based)

This assay assesses the anti-proliferative effect of this compound on cancer cell lines.

-

Principle: The assay measures the number of viable cells after a defined period of treatment with the compound. A reduction in cell number indicates an anti-proliferative or cytotoxic effect.

-

Materials:

-

Human cancer cell line (e.g., HCT116 colon cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

96-well cell culture plates

-

Crystal Violet staining solution (0.5% w/v in 25% methanol)

-

Solubilization buffer (e.g., 1% SDS in PBS)

-

Microplate reader

-

-

Protocol:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and incubate for a specified duration (e.g., 48 or 72 hours).

-

After the incubation period, remove the medium and gently wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.

-

Stain the fixed cells with Crystal Violet solution for 20 minutes.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding a solubilization buffer to each well.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition and determine the IC₅₀ value.

-

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.

-

Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The effect of this compound on tumor growth is then assessed over time.

-

Materials:

-

Immunodeficient mice (e.g., athymic nude mice)

-

Human cancer cell line (e.g., COLO 205 colon carcinoma cells)

-

Matrigel (optional, to enhance tumor take rate)

-

This compound formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

-

-

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 15 and 30 mg/kg) and the vehicle control to the respective groups via the desired route (e.g., intraperitoneal or intravenous injection) at a specified dosing schedule (e.g., twice weekly).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Figure 3: Experimental workflow for this compound evaluation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the mitotic kinesin Eg5. Its mechanism of action, involving the induction of mitotic arrest and subsequent apoptosis, has been extensively studied and validated in preclinical models. While clinical development has faced challenges, this compound remains a valuable tool for researchers investigating the role of Eg5 in cell division and as a reference compound for the development of novel anti-mitotic agents. This guide provides a foundational understanding of its core mechanism and the experimental approaches used for its characterization, serving as a resource for professionals in the field of cancer drug discovery and development.

References

- 1. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the Motor Protein Eg5/Kinesin-5 in Amyloid β-Mediated Impairment of Hippocampal Long-Term Potentiation and Dendritic Spine Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

EMD534085: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

EMD534085 is a potent and selective small-molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), a crucial motor protein for the formation of the bipolar mitotic spindle. Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells. This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound. It includes a summary of its in vitro potency, preclinical efficacy in xenograft models, mechanism of action, and data from its Phase I clinical trial. Detailed experimental methodologies and signaling pathway diagrams are provided to offer a thorough understanding of this investigational anticancer agent.

Introduction

The search for novel anticancer agents with improved therapeutic windows over traditional cytotoxic chemotherapies has led to the exploration of specific molecular targets involved in cell division. One such target is the kinesin spindle protein Eg5, a motor protein essential for establishing the bipolar spindle during mitosis. Inhibition of Eg5 results in the formation of monopolar spindles, triggering the spindle assembly checkpoint and leading to prolonged mitotic arrest and ultimately, apoptotic cell death. This mechanism of action is distinct from that of taxanes and vinca alkaloids, which target microtubules directly and are often associated with neurotoxicity. This compound emerged from a discovery program aimed at identifying potent and selective inhibitors of Eg5.

Discovery and Preclinical Development

In Vitro Potency and Selectivity

This compound is a potent inhibitor of the Eg5 kinesin ATPase activity, with a reported IC50 value of 8 nM.[1] The compound has demonstrated significant antiproliferative activity against a range of human cancer cell lines. Notably, it inhibits the proliferation of HCT116 colon cancer cells with an IC50 of 30 nM and induces mitotic arrest and apoptosis in HL-60 leukemia cells.[1]

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | 30[1] |

| HL-60 | Promyelocytic Leukemia | Not explicitly quantified, but induces mitotic arrest and apoptosis[1] |

| NCI-60 Panel | Various | Data to be compiled from CellMinerCDB[2] |

Table 1: In Vitro Antiproliferative Activity of this compound. This table will be populated with IC50 data from the NCI-60 database available through CellMinerCDB.

Preclinical Efficacy in Xenograft Models

The in vivo antitumor activity of this compound was evaluated in preclinical xenograft models. In a COLO 205 colon cancer mouse xenograft model, administration of this compound at doses of 15 and 30 mg/kg resulted in a significant reduction in tumor growth.[1]

| Xenograft Model | Treatment | Outcome |

| COLO 205 (Colon Cancer) | 15 and 30 mg/kg this compound | Significant tumor growth reduction[1] |

Table 2: Preclinical In Vivo Efficacy of this compound.

Mechanism of Action

This compound functions as an allosteric inhibitor of the Eg5 motor protein. By binding to a site distinct from the ATP-binding pocket, it prevents the conformational changes necessary for ATP hydrolysis and movement along microtubules.[3] This inhibition disrupts the outward push on the spindle poles, preventing their separation and leading to the formation of a characteristic monopolar spindle. The cell's spindle assembly checkpoint detects this abnormality, halting the cell cycle in mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. A key pharmacodynamic marker of Eg5 inhibition is the accumulation of cells in mitosis, which can be quantified by measuring the phosphorylation of histone H3.[4]

Caption: Mechanism of action of this compound.

Clinical Development: Phase I Trial

A first-in-human, open-label, single-center, Phase I dose-escalation study (3+3 design) was conducted to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of this compound in patients with refractory solid tumors or lymphoma.[4]

Study Design and Results

Patients received this compound as an intravenous infusion every 3 weeks.[4] The study enrolled 44 patients.[4] The maximum tolerated dose (MTD) was determined to be 108 mg/m²/day.[4] Dose-limiting toxicities (DLTs) included grade 4 neutropenia and grade 3 acute coronary syndrome.[4] The most common treatment-related adverse events were asthenia and neutropenia.[4] While no complete or partial responses were observed, 23 patients (52%) achieved stable disease.[4] Pharmacokinetic analysis revealed that this compound has linear pharmacokinetics.[4] An increase in phospho-histone H3 positive cells in paired pre- and on-treatment tumor biopsies provided evidence of target engagement.[4]

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 108 mg/m²/day[4] |

| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3 acute coronary syndrome[4] |

| Common Adverse Events | Asthenia (50%), Neutropenia (32%)[4] |

| Best Response | Stable Disease (52% of patients)[4] |

| Pharmacokinetics | Linear[4] |

Table 3: Summary of this compound Phase I Clinical Trial Results.

Experimental Protocols

Kinesin ATPase Assay

Objective: To determine the in vitro inhibitory activity of this compound on the ATPase activity of Eg5.

Methodology: A microtubule-activated ATPase assay is performed. Recombinant human Eg5 protein is incubated with paclitaxel-stabilized microtubules in an assay buffer containing ATP. The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi) or the depletion of NADH in a coupled enzymatic assay. This compound is added at various concentrations to determine its effect on the ATPase activity. The IC50 value is calculated from the dose-response curve.

Caption: Workflow for Kinesin ATPase Assay.

Cell Viability Assay

Objective: To determine the antiproliferative effect of this compound on cancer cell lines.

Methodology: Cancer cell lines (e.g., HCT116) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay or a metabolic assay like the MTS assay. The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is determined from the resulting dose-response curve.

In Vivo Xenograft Study

Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.

Methodology: Human cancer cells (e.g., HCT116 or COLO 205) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[5][6][7] Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[6] this compound is administered to the treatment group via a specified route (e.g., intraperitoneal or intravenous) and schedule.[1] Tumor volume is measured regularly using calipers.[6] At the end of the study, tumors are excised and weighed. The efficacy of this compound is determined by comparing the tumor growth in the treated group to the vehicle-treated control group.

Phospho-Histone H3 (pHH3) Immunohistochemistry

Objective: To assess the pharmacodynamic effect of this compound on mitotic arrest in tumor tissue.

Methodology: Tumor biopsies are collected from patients or xenograft models before and after treatment with this compound.[4] The tissue is formalin-fixed and paraffin-embedded.[8] Thin sections are cut and stained with an antibody specific for phosphorylated histone H3 (e.g., at Ser10 or Ser28).[8] A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, followed by a chromogenic substrate to visualize the stained cells.[8] The percentage of pHH3-positive cells (mitotic cells) is quantified by microscopic examination.[9] An increase in the percentage of pHH3-positive cells after treatment indicates mitotic arrest induced by this compound.[4]

Caption: Workflow for Phospho-Histone H3 IHC.

Conclusion

This compound is a potent and selective inhibitor of the mitotic kinesin Eg5 that demonstrated clear preclinical antitumor activity and target engagement in an early-phase clinical trial. While the monotherapy showed limited objective responses in a heavily pretreated patient population, the confirmation of its mechanism of action in humans and its manageable safety profile provide a rationale for further investigation, potentially in combination with other anticancer agents or in specific patient populations selected based on predictive biomarkers. The data and methodologies presented in this guide offer a comprehensive technical resource for researchers and drug developers interested in the continued exploration of Eg5 inhibitors as a therapeutic strategy in oncology.

References

- 1. caymanchem.com [caymanchem.com]

- 2. EMD-534085 | CellMinerCDB | NCI Genomics and Pharmacology Facility [discover.nci.nih.gov]

- 3. ATPase Mechanism of Eg5 in the Absence of Microtubules: Insight into Microtubule Activation and Allosteric Inhibition by Monastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 8. Level of phosphohistone H3 among various types of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Phosphohistone H3 Cutoff Values Corresponding to Original WHO Grades but Distinguishable in Well-Differentiated Gastrointestinal Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

EMD534085: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of EMD534085, a potent and selective inhibitor of the mitotic kinesin-5. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor belonging to the class of hexahydro-2H-pyrano[3,2-c]quinolines.[1] Its chemical identity and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(2-(dimethylamino)ethyl)-3-(((2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl)methyl)urea | [1] |

| CAS Number | 858668-07-2 | [1][2] |

| Molecular Formula | C₂₅H₃₁F₃N₄O₂ | [1][2] |

| Molecular Weight | 476.53 g/mol | [1][2] |

| SMILES | O=C(NC[C@H]1CC[C@@]2([H])--INVALID-LINK--NC4=C(C=C(C(F)(F)F)C=C4)[C@@]2([H])O1)NCCN(C)C | [1] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO (≥ 26 mg/mL) | [3][4] |

| Purity | ≥99% | [2] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [3][4] |

Mechanism of Action and Biological Activity

This compound is a potent and selective inhibitor of the mitotic kinesin-5, also known as Eg5 or KIF11.[1][3][5] Eg5 is a motor protein crucial for the formation of the bipolar spindle during mitosis.[1] By binding to an allosteric pocket of Eg5, this compound inhibits its ATPase activity, which is essential for its motor function.[3][4] This inhibition leads to a failure in centrosome separation, resulting in the formation of monoastral spindles and ultimately causing mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1]

Signaling Pathway

The inhibition of Eg5 by this compound triggers a cascade of events leading to apoptosis. The mitotic arrest induced by the compound leads to the activation of the apoptotic pathway, characterized by the activation of caspases-3, -7, -8, and -9, cleavage of PARP1, and degradation of anti-apoptotic proteins like Mcl-1 and XIAP.[3][4]

Caption: this compound inhibits Eg5, leading to mitotic arrest and subsequent apoptosis.

In Vitro and In Vivo Activity

This compound has demonstrated potent activity in both biochemical and cell-based assays, as well as in preclinical animal models.

Table 2: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | IC₅₀ Value | Reference |

| Biochemical Assay | Kinesin-5 (Eg5) | 8 nM | [1][3] |

| Cell Proliferation Assay | HCT116 Colon Cancer Cells | 30 nM | [2] |

This compound exhibits high selectivity for Eg5, with no significant inhibition of other kinesins such as BimC, CEN-PE, Chromokinesin, KHC, KIF3C, KIFC3, MKLP-1, and MCAK at concentrations up to 10 µM.[3]

In vivo studies using a COLO 205 colon cancer mouse xenograft model showed that intraperitoneal administration of this compound at doses of 15 and 30 mg/kg resulted in a significant reduction in tumor growth.[2] Pharmacokinetic studies in mice revealed a clearance of 1.8 L/h/kg, a volume of distribution of 7.4 L/kg, and a half-life of approximately 2.5 hours, with a bioavailability of over 50% at doses above 10 mg/kg.[3]

A phase I clinical trial in patients with advanced solid tumors or lymphoma established a maximum tolerated dose (MTD) of 108 mg/m²/day when administered intravenously every 3 weeks.[6] The most common treatment-related adverse events were asthenia and neutropenia.[6] While the study showed evidence of target modulation, the preliminary antitumor activity as a monotherapy was limited.[6]

Experimental Protocols

Cell Synchronization and Treatment for Mitotic Arrest Analysis

This protocol describes the synchronization of epithelial cells in the G2 phase and subsequent treatment with this compound to study its effects on mitosis.

Caption: Workflow for G2 phase synchronization and this compound treatment.

Methodology:

-

Culture epithelial cell lines, such as HeLa or MCF7, under standard conditions.

-

To synchronize the cells in the G2 phase of the cell cycle, treat the cells with 10 µM of the CDK1 inhibitor RO-3306 for 16 hours.[3][7]

-

After the incubation period, wash the cells to remove the RO-3306.

-

Release the cells from the G2 block by adding fresh, warm growth medium.

-

For the treatment group, supplement the fresh medium with 500 nM this compound.[3][7]

-

Incubate the cells for the desired time points to observe the effects on mitosis.

-

Analyze the cells for mitotic arrest phenotypes, such as the formation of monoastral spindles, using techniques like immunofluorescence microscopy or flow cytometry for cell cycle analysis.[1]

In Vivo Antitumor Activity Assessment

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a xenograft mouse model.

Methodology:

-

Subcutaneously implant human xenograft tumor cells, such as Colo205 colon carcinoma cells, into immunocompromised mice.[1]

-

Allow the tumors to grow to a mean size of approximately 70 mm³.[1]

-

Randomly assign the tumor-bearing mice to different treatment groups, including a vehicle control group and groups receiving different doses of this compound (e.g., 15 mg/kg and 30 mg/kg).[1]

-

Administer this compound via intraperitoneal (i.p.) injection twice weekly.[1]

-

Monitor tumor growth regularly by measuring tumor volume.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the mitotic kinesin-5, Eg5. Its mechanism of action, leading to mitotic arrest and apoptosis in cancer cells, makes it a valuable tool for cancer research and a potential therapeutic agent. This guide provides a comprehensive summary of its chemical properties, biological activities, and relevant experimental protocols to aid researchers in their investigations of this promising compound.

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. EMD 534085 - AdisInsight [adisinsight.springer.com]

- 6. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

In Vitro Potency of EMD534085: A Technical Guide

This technical guide provides an in-depth overview of the in vitro potency of EMD534085, a selective inhibitor of the mitotic kinesin-5 (also known as KSP or Eg5). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanism of action.

Quantitative In Vitro Potency Data

The in vitro inhibitory activity of this compound has been characterized through both enzymatic and cell-based assays. The following tables summarize the key quantitative metrics of its potency and selectivity.

Table 1: Enzymatic and Cellular Potency of this compound

| Target/Process | Assay Type | Cell Line | Parameter | Value | Reference(s) |

| Kinesin-5 (Eg5) | Enzymatic ATPase Assay | - | IC50 | 8 nM | [1][2][3] |

| Kinesin-5 (KIF11) | ADP-Glo™ Kinase Assay | - | IC50 | 3.1 nM | [4] |

| Cell Proliferation | Crystal Violet Staining | HCT116 | IC50 | 30 nM | [1][3] |

Table 2: Selectivity Profile of this compound

| Target | Concentration Tested | Inhibition Observed | Reference(s) |

| BimC | 1 µM, 10 µM | No | [1][5] |

| CENP-E | 1 µM, 10 µM | No | [1][5] |

| Chromokinesin | 1 µM, 10 µM | No | [1][5] |

| KHC | 1 µM, 10 µM | No | [1][5] |

| KIF3C | 1 µM, 10 µM | No | [1][5] |

| KIFC3 | 1 µM, 10 µM | No | [1][5] |

| MKLP-1 | 1 µM, 10 µM | No | [1][5] |

| MCAK | 1 µM, 10 µM | No | [1][5] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods and the available literature on this compound.

Kinesin-5 (Eg5) Microtubule-Activated ATPase Assay

This biochemical assay measures the rate of ATP hydrolysis by the kinesin-5 motor domain in the presence of microtubules. The inhibition of this activity is a direct measure of the compound's potency.

a. Reagents and Materials:

-

Recombinant human Kinesin-5 (Eg5) motor domain

-

Paclitaxel-stabilized microtubules (polymerized from tubulin)

-

Assay Buffer (e.g., 25 mM ACES/KOH pH 6.9, 2 mM Mg-acetate, 2 mM K-EGTA, 0.1 mM K-EDTA, 1 mM β-mercaptoethanol)

-

ATP

-

ADP detection system (e.g., ADP-Glo™ Kinase Assay, pyruvate kinase/lactate dehydrogenase-coupled system, or Malachite Green reagent)

-

This compound stock solution in DMSO

-

96-well microplates

b. Procedure:

-

A reaction mixture is prepared containing the assay buffer, microtubules, and the Kinesin-5 enzyme.

-

This compound is serially diluted and added to the wells of the microplate. A DMSO control is included.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at a controlled temperature (e.g., 22°C or 37°C).

-

The amount of ADP produced is quantified using a suitable detection method. For instance, in the ADP-Glo™ assay, the remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then used to generate a luminescent signal.

-

The rate of ATP hydrolysis is calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HCT116 Cell Proliferation Assay (Crystal Violet Staining)

This cell-based assay determines the effect of this compound on the proliferation of the human colon carcinoma cell line, HCT116.

a. Reagents and Materials:

-

HCT116 cells

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)

-

Crystal Violet Staining Solution (0.1% to 0.5% w/v in water or 20% methanol)

-

Solubilization buffer (e.g., 10% acetic acid or 0.1 M sodium citrate in 50% ethanol)

-

96-well cell culture plates

-

Microplate reader

b. Procedure:

-

HCT116 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is included.

-

The cells are incubated for 48 hours.

-

After incubation, the medium is removed, and the cells are gently washed with PBS.

-

The cells are fixed by adding the fixative solution and incubating for 10-20 minutes at room temperature.

-

The fixative is removed, and the plates are allowed to air dry.

-

Crystal violet solution is added to each well, ensuring the cell monolayer is covered, and incubated for 15-30 minutes.

-

The staining solution is removed, and the plates are washed multiple times with water to remove excess dye.

-

The plates are air-dried completely.

-

The bound crystal violet is solubilized by adding a solubilization buffer to each well and incubating with gentle shaking.

-

The absorbance is measured at approximately 590 nm using a microplate reader.

-

The IC50 value is calculated from the dose-response curve of absorbance versus inhibitor concentration.

Apoptosis Induction Assay in HL60 Cells

This assay assesses the ability of this compound to induce programmed cell death (apoptosis) in the human promyelocytic leukemia cell line, HL60.

a. Reagents and Materials:

-

HL60 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

-

Flow cytometer

-

For Western Blotting: Lysis buffer, primary antibodies (for Caspase-3, PARP, etc.), and secondary antibodies.

b. Procedure (Flow Cytometry):

-

HL60 cells are cultured with this compound at a concentration known to induce mitotic arrest for various time points (e.g., 8, 16, 24 hours).

-

Cells are harvested and washed with cold PBS.

-

The cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

c. Procedure (Western Blotting):

-

HL60 cells are treated with this compound as described above.

-

Cells are lysed, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against key apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP).

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

The protein bands are visualized using a chemiluminescence detection system. The presence of cleaved forms of these proteins indicates the activation of the apoptotic cascade.

Signaling Pathways and Mechanism of Action

This compound exerts its cytotoxic effects by targeting a critical component of the cell division machinery. The primary mechanism involves the inhibition of Kinesin-5, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.

The inhibition of the Kinesin-5 motor protein by this compound prevents the proper separation of centrosomes during the early stages of mitosis.[1] This leads to the formation of characteristic monoastral spindles, where all chromosomes are arranged in a rosette around a single spindle pole.[6] The cell's spindle assembly checkpoint recognizes this abnormal configuration and halts the cell cycle in mitosis.[1] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, characterized by the activation of a cascade of caspases and the cleavage of cellular substrates like PARP, leading to programmed cell death.[5]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ATPase Mechanism of Eg5 in the Absence of Microtubules: Insight into Microtubule Activation and Allosteric Inhibition by Monastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated quinazolinones as potential radiotracers for imaging kinesin spindle protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Synthesis and evaluation of biphenyl compounds as kinesin spindle protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for EMD534085 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD534085 is a potent and selective small-molecule inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP), a motor protein essential for the formation of a bipolar mitotic spindle.[1][2] Inhibition of Eg5 by this compound leads to the formation of monopolar spindles, causing cell cycle arrest in mitosis and subsequent induction of apoptosis in cancer cells.[3][4] These characteristics make this compound a subject of interest in oncology research and drug development.

These application notes provide detailed protocols for studying the effects of this compound on cancer cells in culture, including methods for assessing cell viability, apoptosis, and cell cycle progression, as well as for analyzing the underlying signaling pathways.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| IC50 (Eg5 Inhibition) | - | 8 nM | [1][2] |

| IC50 (Proliferation) | HCT116 | 30 nM | [2] |

| Cell Line | Treatment | Endpoint | Result | Reference |

| COLO 205 Xenograft | 20 mg/kg this compound (8 hours) | Mitotic Index | 25.2% | [4] |

| Vehicle Control | Mitotic Index | ~7% | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Seeding density should be optimized for each cell line to ensure they are in the logarithmic growth phase during the experiment.[5][6][7][8]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a series of dilutions of this compound in complete medium. A suggested starting range is from 1 nM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized.[9]

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Treat the cells with this compound at the desired concentrations (e.g., 100 nM, 500 nM) and a vehicle control for 24-48 hours.[3]

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Annexin V-FITC fluorescence (early apoptosis) is typically detected in the FL1 channel, and PI fluorescence (late apoptosis/necrosis) in the FL2 channel.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed and treat cells with this compound as described in the apoptosis assay protocol.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at 4°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases. A sub-G1 peak is indicative of apoptotic cells.

-

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins in the apoptotic pathway following this compound treatment.

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against cleaved Caspase-3, cleaved PARP, Mcl-1, XIAP, Bcl-2, Bax, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Seed and treat cells with this compound as described previously.

-

After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Analyze the band intensities relative to the loading control. This compound treatment in sensitive cells like HL-60 leads to the activation of caspases-3, -7, -8, and -9, cleavage of PARP, and degradation of Mcl-1 and XIAP.[1]

-

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling cascade initiated by this compound.

General Experimental Workflow for this compound Cell Culture Studies

Caption: Workflow for in vitro studies of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Estimating cell numbers [wahoo.cns.umass.edu]

- 8. med.unc.edu [med.unc.edu]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

EMD534085: Application Notes and Protocols for Inducing Mitotic Arrest

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing EMD534085, a potent and selective inhibitor of the mitotic kinesin-5 (Eg5/KSP), for inducing mitotic arrest in research settings. Detailed protocols for cell culture-based experiments are provided, along with a summary of key quantitative data and a visualization of the underlying signaling pathway and experimental workflows.

Introduction

This compound is a small molecule inhibitor that targets the kinesin spindle protein Eg5.[1][2] Eg5 is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[2][3] Inhibition of Eg5 by this compound prevents the separation of centrosomes, leading to the formation of monopolar spindles, which in turn activates the spindle assembly checkpoint, causing a prolonged arrest in mitosis.[4][5] This mitotic arrest can ultimately lead to apoptotic cell death, making Eg5 inhibitors like this compound promising candidates for anti-cancer therapeutics.[1][4][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity based on published literature.

Table 1: In Vitro Inhibitory and Antiproliferative Activity

| Parameter | Target/Cell Line | Value | Assay Conditions | Reference(s) |

| IC₅₀ | Kinesin-5 (Eg5) | 8 nM | Biochemical assay | [1][2][8][9] |

| IC₅₀ | HCT-116 cells | 30 nM | Antiproliferative activity, 48 hr crystal violet staining | [1][8] |

| EC₅₀ | Monopolar spindle formation (U-2 OS cells) | ~70 nM | 4 hr treatment | [4] |

Table 2: Effective Concentrations for Mitotic Arrest in Cell Lines

| Cell Line | Concentration | Outcome | Duration of Arrest (Average) | Reference(s) |

| HL-60 | 500 nM | Nearly 100% mitotic arrest, monopolar spindles, subsequent apoptosis | ~5 hours | [6] |

| HeLa | 500 nM | Mitotic arrest, subsequent apoptosis | ~20 hours | [6] |

| HT29 | 500 nM | Mitotic arrest | Not specified | [6] |

| U-2 OS | 500 nM | Mitotic arrest, monopolar spindles | Not specified | [4][6] |

| MCF7 | 500 nM | Mitotic arrest | Not specified | [6] |

| N/TERT-1 | 500 nM | Mitotic arrest | Not specified | [6] |

Note: A concentration of 500 nM this compound is considered saturating for inducing prolonged mitotic arrest in a variety of cell lines.[6]

Signaling Pathway and Mechanism of Action

This compound induces mitotic arrest by specifically inhibiting the motor activity of Kinesin-5 (Eg5). This leads to a cascade of events culminating in either cell death or mitotic slippage.

Caption: Mechanism of this compound-induced mitotic arrest.

Experimental Protocols

The following are detailed protocols for inducing and analyzing mitotic arrest using this compound in cultured cells.

Protocol 1: Induction of Mitotic Arrest in Asynchronous Cell Populations

This protocol is suitable for observing the general effects of this compound on the cell cycle distribution of an unsynchronized cell population.

Materials:

-

Cell line of interest (e.g., HL-60, HeLa, HCT-116)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 70% ethanol)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Seeding: Plate cells at a density that will allow for logarithmic growth for the duration of the experiment.

-

Drug Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 500 nM). A vehicle control (DMSO) should be run in parallel.

-

Incubation: Incubate the cells for various time points (e.g., 0, 8, 16, 24, 32, 48 hours) to observe the progression of mitotic arrest and subsequent cell fates.[6]

-

Cell Harvesting:

-

For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Collect the cells by centrifugation.

-

For suspension cells, directly collect the cells by centrifugation.

-

-

Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. Cells arrested in mitosis will accumulate in the 4N DNA content peak. An increase in the sub-2N population indicates apoptosis.[6]

Caption: Experimental workflow for analyzing mitotic arrest.

Protocol 2: Analysis of Mitotic Arrest in Synchronized Cell Populations

Cell synchronization allows for a more precise analysis of the entry into and progression through mitosis in the presence of this compound.

A. Synchronization by Thymidine Block (for S-phase arrest):

Materials:

-

Thymidine (200 mM stock solution in water)

-

Other materials as listed in Protocol 1

Procedure:

-

Synchronization: Treat logarithmically growing cells with 2 mM thymidine for 24 hours to arrest them at the G1/S boundary.[6]

-

Release: Wash the cells twice with warm PBS and then add fresh, pre-warmed complete medium to release them from the block.

-

Drug Treatment: Immediately after release, add this compound (e.g., 500 nM) or vehicle control to the respective plates.

-

Time Course Collection: Collect cell lysates or fixed cells at various time points post-release (e.g., 4, 6, 8, 10, 12, 14, 16 hours) to analyze the levels of mitotic and apoptotic markers.[6]

-

Analysis:

-

Immunoblotting: Analyze protein lysates for markers such as phospho-histone H3 (Ser10) (mitotic marker), cleaved PARP1, and cleaved caspases (apoptotic markers).[6]

-

Immunofluorescence: Fix cells and stain for α-tubulin and DNA (e.g., with Hoechst) to visualize spindle morphology.

-

B. Synchronization by RO-3306 (for G2-phase arrest):

Materials:

-

RO-3306 (CDK1 inhibitor)

-

Other materials as listed in Protocol 1 and 2A

Procedure:

-

Synchronization: Treat cells with 10 µM RO-3306 for 16 hours to arrest them in the G2 phase.[8]

-

Release and Treatment: Wash the cells to remove the RO-3306 and release them into fresh medium containing either this compound (e.g., 500 nM) or vehicle.[8]

-

Analysis: Proceed with analysis as described in step 5 of Protocol 2A.

Caption: Workflow for synchronized cell experiments.

Concluding Remarks

This compound is a valuable tool for studying the mechanisms of mitosis and for investigating the cellular consequences of inhibiting Kinesin-5. The protocols outlined above provide a framework for utilizing this compound to induce and analyze mitotic arrest. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental goals. Careful consideration of cell synchronization methods can yield more precise and interpretable results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. cornellpharmacology.org [cornellpharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitotic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for EMD534085

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility and stability of EMD534085, a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1][2][3] Understanding these characteristics is crucial for its application in preclinical research and drug development.

Introduction to this compound

This compound is a small molecule inhibitor that targets the motor protein Eg5, which plays an essential role in the formation of the bipolar mitotic spindle during cell division.[1][2] By inhibiting Eg5, this compound induces mitotic arrest, leading to the formation of characteristic "monoastral" spindles and subsequent apoptotic cell death in proliferating cells.[4][5] This mechanism makes it a potential candidate for cancer therapy.

Chemical Properties:

| Property | Value |

| CAS Number | 858668-07-2 |

| Molecular Formula | C₂₅H₃₁F₃N₄O₂ |

| Molecular Weight | 476.53 g/mol |

Solubility of this compound

Understanding the solubility of this compound is critical for the preparation of stock solutions and for conducting various in vitro and in vivo experiments.

Qualitative Solubility Data

| Solvent | Solubility |

| DMSO | ≥ 26 mg/mL (54.56 mM) |

| Water | Insoluble |

| Ethanol | Sparingly soluble |

Protocol for Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

-

Weigh the required amount of this compound powder using an analytical balance. For a 10 mM stock solution, you will need 4.765 mg of this compound for 1 mL of DMSO.

-

Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath with sonication can be used to aid dissolution if necessary.[6] Ensure no visible particulates remain.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]

-

Store the aliquots as recommended in the stability section.

Protocol for Kinetic Solubility Assay (Adapted from general protocols)

This high-throughput assay provides a rapid assessment of the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well filter plates (e.g., MultiScreen™ Solubility Filter Plate)[8]

-

96-well UV analysis plates

-

Plate shaker

-

Vacuum filtration manifold

-

UV/Vis microplate spectrometer

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in DMSO.

-

Dispense 190 µL of PBS (pH 7.4) into each well of the 96-well filter plate.[8]

-

Add 10 µL of each this compound dilution from the DMSO stock plate to the corresponding wells of the filter plate, resulting in a 5% DMSO concentration.[8]

-

Seal the plate and shake at room temperature for 1.5 to 2 hours.[8]

-

Filter the solutions into a 96-well collection plate using a vacuum manifold.[8]

-

Transfer an aliquot of the filtrate to a UV analysis plate and measure the absorbance at the λmax of this compound to determine the concentration. A standard curve of this compound in the assay buffer with 5% DMSO should be prepared for quantification.

Stability of this compound

Assessing the stability of this compound in both solid form and in solution is crucial for ensuring the accuracy and reproducibility of experimental results.

Storage Recommendations

| Form | Storage Temperature | Stability Period |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent (DMSO) | -80°C | 2 years |

| -20°C | 1 year |

Data is based on information from suppliers and should be confirmed with in-house stability studies.[7]

Protocol for Stability Assessment of this compound in Solution

This protocol provides a framework for assessing the stability of this compound in solution under different storage conditions.

Materials:

-

This compound stock solution in DMSO

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Appropriate mobile phase for HPLC

-

Temperature-controlled storage units (e.g., refrigerators, freezers, incubators)

Procedure:

-

Prepare a fresh stock solution of this compound in DMSO at a known concentration.

-

Analyze the initial concentration and purity of the stock solution using a validated stability-indicating HPLC method. This will serve as the time zero (T₀) reference.

-

Aliquot the stock solution into multiple vials and store them under the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

-

At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.

-

Allow the sample to equilibrate to room temperature.

-

Analyze the concentration and purity of this compound in the sample using the same HPLC method.

-

Compare the results to the T₀ data to determine the percentage of degradation. A significant change is often defined as a >5-10% decrease in potency or a significant increase in degradation products.

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor that binds to a pocket in the motor domain of Eg5.[9] This binding prevents the ATP hydrolysis required for the motor activity of Eg5, which is essential for pushing the spindle poles apart during mitosis.[2][10] The inhibition of Eg5 leads to the collapse of the bipolar spindle, resulting in the formation of a monoastral spindle where all chromosomes are attached to a single spindle pole.[4] This aberrant mitotic figure activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest.[1] If the arrest is sustained, it ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Caption: this compound inhibits Eg5, leading to mitotic arrest and apoptosis.

Experimental Workflows

In Vitro Eg5 ATPase Activity Assay

This workflow outlines the steps to determine the inhibitory effect of this compound on the microtubule-activated ATPase activity of Eg5.

Caption: Workflow for determining the IC50 of this compound on Eg5 ATPase activity.

Cell-Based Mitotic Arrest Assay

This workflow describes the procedure to assess the ability of this compound to induce mitotic arrest in a cancer cell line.

Caption: Workflow for quantifying mitotic arrest induced by this compound.

References

- 1. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emulatebio.com [emulatebio.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. Mechanistic Analysis of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic analysis of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Immunofluorescence Staining After EMD534085 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

EMD534085 is a potent and selective small molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), a motor protein essential for the formation of a bipolar mitotic spindle.[1] Inhibition of Eg5 prevents the separation of centrosomes, leading to the formation of characteristic monoastral spindles, which in turn activates the spindle assembly checkpoint and causes a prolonged arrest of cells in mitosis.[1] This mitotic arrest can ultimately lead to apoptosis or mitotic slippage. This compound has demonstrated potent anti-proliferative activity in various cancer cell lines.[1][2]

Immunofluorescence (IF) microscopy is an indispensable technique for visualizing the distinct cellular phenotypes induced by this compound. This application note provides a detailed protocol for IF staining of cells treated with this compound to analyze its effects on mitotic spindle formation and progression.

Mechanism of Action & Cellular Effects

Kinesin Eg5 is a plus-end-directed motor protein that slides antiparallel microtubules apart. During early mitosis, this action is critical for pushing the duplicated centrosomes away from each other to establish a bipolar spindle. This compound binds to an allosteric pocket of Eg5, inhibiting its ATPase activity and locking it onto the microtubule.[3][4] This prevents centrosome separation, resulting in a "monoastral" or "monopolar" spindle where the chromosomes are arranged in a rosette-like pattern around a central pair of unseparated centrosomes.[1][5]

This state of mitotic arrest is readily quantifiable by staining for markers such as phosphorylated Histone H3 (Ser10), a hallmark of mitotic chromatin.[4][5][6] The distinct morphology of the mitotic spindle can be visualized by staining for α- or β-tubulin.[7][8]

Quantitative Data

The following tables summarize the in vitro activity of this compound from published studies.

Table 1: this compound In Vitro Potency

| Target / Assay | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Kinesin-5 (Eg5) | - | 8 nM | [2][3][4] |

| Eg5 ATPase Activity | - | ~0.3 - 1 nM | [1] |

| Anti-proliferative | HCT116 | 30 nM | [2][3][9] |

| Anti-proliferative | Various Tumor Lines | 5 - 30 nM |[1] |

Table 2: Cellular Effects of this compound Treatment

| Cell Line(s) | Treatment Conditions | Observed Phenotype(s) | Reference(s) |

|---|---|---|---|

| HeLa, MCF7 | 500 nM | Mitotic arrest | [3][4] |

| HL60 | 500 nM | Mitotic arrest, rapid apoptosis, Caspase 3,7,8,9 activation | [2][3][4] |

| HL60 | Not specified | Increased phospho-Histone H3 levels | [3][4] |

| COLO 205 (xenograft) | 15 and 30 mg/kg | Reduced tumor growth |[1][2] |

Experimental Protocols

This protocol describes the immunofluorescent staining of cultured cells treated with this compound to visualize mitotic spindles and markers of mitosis.

Materials and Reagents

-

Cell Lines: e.g., HeLa, U2OS, HCT116, or other cancer cell lines of interest.

-

Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

-

This compound: Dissolved in DMSO to create a stock solution (e.g., 10 mM) and stored at -20°C or -80°C.[2]

-

Vehicle Control: DMSO.

-

Culture Vessels: Glass coverslips (12 or 18 mm) or chambered slides.

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.

-

Permeabilization Buffer: 0.2% Triton™ X-100 in PBS.

-

Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 1% BSA in PBS.

-

Primary Antibodies (see Table 3 for suggestions).

-

Secondary Antibodies: Fluorophore-conjugated antibodies (e.g., Alexa Fluor™ 488, 594) matching the primary antibody host species.

-

Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342.

-

Mounting Medium: Anti-fade mounting medium (e.g., ProLong™ Gold).

-

Phosphate-Buffered Saline (PBS), pH 7.4.

Table 3: Recommended Primary Antibodies for IF

| Target Antigen | Purpose | Host |

|---|---|---|

| α-Tubulin or β-Tubulin | Visualize mitotic spindle microtubules | Mouse / Rabbit |

| Phospho-Histone H3 (Ser10) | Identify cells in mitosis | Rabbit / Mouse |

| γ-Tubulin or Pericentrin | Mark centrosomes | Rabbit / Mouse |

| Cleaved Caspase-3 | Detect apoptotic cells | Rabbit |

Detailed Staining Protocol

Step 1: Cell Seeding

-

Place sterile glass coverslips into the wells of a 12- or 24-well plate.

-

Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.

-

Incubate cells for 18-24 hours under standard culture conditions (37°C, 5% CO₂).

Step 2: this compound Treatment

-

Prepare working dilutions of this compound in pre-warmed culture medium. A final concentration of 100-500 nM is a good starting point for inducing mitotic arrest.[3][4]

-

Prepare a vehicle control using the same final concentration of DMSO as the highest drug concentration.

-

Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle.

-

Incubate for a desired period. For mitotic arrest, 8-24 hours is typically effective.[5]

Step 3: Fixation

-

Gently aspirate the culture medium.

-

Wash the cells twice with 1 mL of room temperature PBS.

-

Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.

-

Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

Step 4: Permeabilization

-

Add 1 mL of Permeabilization Buffer (0.2% Triton™ X-100 in PBS) to each well.

-

Incubate for 10 minutes at room temperature.

-

Aspirate the buffer and wash three times with PBS for 5 minutes each.

Step 5: Blocking

-

Add 1 mL of Blocking Buffer to each well.

-

Incubate for 1 hour at room temperature to minimize non-specific antibody binding.

Step 6: Primary Antibody Incubation

-

Dilute the primary antibody (or a combination, e.g., anti-α-Tubulin and anti-phospho-Histone H3) to its recommended concentration in Blocking Buffer.

-

Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

Step 7: Secondary Antibody Incubation

-

Aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. From this point on, protect the samples from light.

-

Add the diluted secondary antibody solution and incubate for 1 hour at room temperature in the dark.

Step 8: Nuclear Counterstaining

-

Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each in the dark.

-

Incubate the cells with DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature.

-

Perform one final wash with PBS.

Step 9: Mounting and Imaging

-

Using fine-tipped forceps, carefully remove the coverslips from the wells.

-

Briefly dip the coverslip in distilled water to remove salt crystals.

-

Place a small drop of anti-fade mounting medium onto a clean microscope slide.

-

Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.

-

Seal the edges with clear nail polish if desired. Allow the mounting medium to cure (typically overnight at 4°C).

-

Image the slides using a fluorescence or confocal microscope equipped with appropriate filters for the chosen fluorophores.

Expected Results

-

Vehicle (DMSO) Control: Cells in all stages of the cell cycle should be visible. Mitotic cells will show normal bipolar spindles (prophase, metaphase, anaphase).

-

This compound Treated: A significant increase in the percentage of mitotic cells (positive for phospho-Histone H3) is expected.[4] These arrested cells will display a characteristic monopolar spindle phenotype: a radial array of microtubules (α-tubulin stain) surrounding unseparated centrosomes, with condensed chromosomes (DAPI/Hoechst stain) forming a rosette pattern at the periphery.[5]

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Histone H3 Phosphorylation in Human Skin Histoculture as a Tool to Evaluate Patient’s Response to Antiproliferative Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation-induced Rearrangement of the Histone H3 NH2-terminal Domain during Mitotic Chromosome Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]

- 8. Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. adooq.com [adooq.com]

Application Notes and Protocols for EMD534085 in Combination with Other Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

EMD534085 is a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), a motor protein essential for the formation of the bipolar mitotic spindle.[1] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[2] While this compound has shown significant preclinical antitumor activity as a monotherapy, its clinical efficacy in this context has been limited.[1] This has spurred interest in exploring its potential in combination with other anticancer agents to enhance therapeutic efficacy and overcome potential resistance mechanisms. This document provides an overview of the preclinical rationale for such combinations, available data on Eg5 inhibitors, and detailed protocols for key experimental assays.

Rationale for Combination Therapies

Combining this compound with other anticancer agents is a promising strategy for several reasons:

-

Synergistic Cytotoxicity: Targeting multiple nodes within the complex network of cancer cell proliferation and survival pathways can lead to synergistic or additive effects, achieving greater tumor cell kill than either agent alone.[3][4]

-